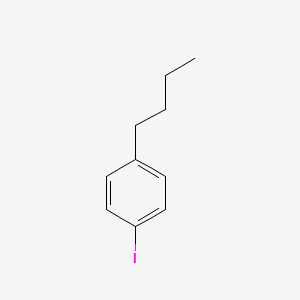

1-Butyl-4-iodobenzene

Descripción

Overview of Aryl Halides in Synthetic Methodologies

Aryl halides are key substrates in a multitude of synthetic transformations, most notably in metal-catalyzed cross-coupling reactions. nih.govwikipedia.orgrsc.org These reactions, which form new carbon-carbon and carbon-heteroatom bonds, are indispensable tools for chemists in academia and industry. nih.govrsc.org The reactivity of aryl halides in these processes is largely dictated by the nature of the halogen atom, with the bond strength to the aromatic ring decreasing in the order F > Cl > Br > I. This trend renders aryl iodides the most reactive among the series, often allowing for milder reaction conditions. wikipedia.org

The utility of aryl halides extends to their use as precursors for organometallic reagents, such as Grignard reagents and organolithium compounds, which are mainstays in organic synthesis for the formation of new carbon-carbon bonds. smolecule.com

The Role of Iodine in Aromatic Systems for Chemical Transformations

The iodine atom in iodoarenes imparts distinct reactivity that makes them highly valuable in chemical synthesis. ontosight.ai The carbon-iodine bond is the weakest among the carbon-halogen bonds, making aryl iodides excellent leaving groups in various reactions, including nucleophilic aromatic substitution and, most importantly, the oxidative addition step in palladium-catalyzed cross-coupling cycles. wikipedia.orgacs.org This high reactivity allows for a broad range of transformations that are often difficult or impossible with other aryl halides. ontosight.ai

Furthermore, the iodine atom can be transformed into a hypervalent iodine center, creating reagents with powerful oxidizing properties. acs.orgnih.govresearchgate.net These hypervalent iodine compounds are considered environmentally benign alternatives to heavy metal oxidants and can facilitate a wide array of transformations, including the formation of C-C, C-N, and C-O bonds. acs.orgnih.govresearchgate.net The ability to catalytically generate these hypervalent iodine species in situ from iodoarenes has further expanded their synthetic utility. nih.gov

Specific Research Focus on 1-Butyl-4-iodobenzene: Justification and Scope

This compound is a particularly interesting iodoarene for several reasons. The presence of the butyl group at the para position provides steric bulk and increases the compound's solubility in organic solvents. smolecule.com This can influence the regioselectivity of reactions and the physical properties of the resulting products.

The primary research focus on this compound lies in its application as a versatile building block in organic synthesis. smolecule.com Its reactive carbon-iodine bond makes it an ideal substrate for a variety of cross-coupling reactions, enabling the introduction of the 4-butylphenyl moiety into diverse molecular frameworks. smolecule.com This is of particular importance in the synthesis of materials with specific electronic and photophysical properties, as well as in the development of new pharmaceutical and agrochemical compounds. smolecule.comchemimpex.com

The scope of this article is to provide a comprehensive overview of the chemical compound this compound, focusing exclusively on its properties, synthesis, and reactivity in key organic transformations.

Chemical and Physical Properties of this compound

| Property | Value |

| Molecular Formula | C₁₀H₁₃I |

| Molecular Weight | 260.11 g/mol nih.gov |

| Appearance | Liquid sigmaaldrich.com |

| Boiling Point | 248.4 °C at 760 mmHg accelachem.com |

| Density | 1.462 g/cm³ accelachem.com |

| IUPAC Name | This compound nih.gov |

| CAS Number | 20651-67-6 nih.gov |

Synthesis of this compound

The synthesis of this compound can be achieved through several methods, with the most common being the direct iodination of 1-butylbenzene. smolecule.com

Direct Iodination of 1-Butylbenzene

This method involves the electrophilic aromatic substitution of 1-butylbenzene with an iodinating agent. A common procedure utilizes iodine in the presence of an oxidizing agent, such as nitric acid, to generate the electrophilic iodine species in situ. The reaction is typically carried out under reflux conditions to drive the reaction to completion. smolecule.com

Halogen Exchange Reactions

An alternative route to this compound involves a halogen exchange reaction, often referred to as the Finkelstein reaction. smolecule.com This approach starts with a more readily available aryl halide, such as 1-butyl-4-bromobenzene, and treats it with an iodide salt, like sodium iodide, in a polar aprotic solvent. This nucleophilic substitution is driven by the formation of a less soluble sodium halide, which precipitates from the reaction mixture. smolecule.com

Organometallic Routes

Syntheses involving organometallic intermediates, such as Grignard reagents, offer another pathway. smolecule.com For instance, the reaction of a butylmagnesium halide with a di-iodinated benzene (B151609) derivative can lead to the formation of this compound. smolecule.com

Microwave-Assisted Synthesis

Modern synthetic techniques, such as microwave-assisted synthesis, have been applied to the preparation of this compound. smolecule.com Microwave irradiation can significantly accelerate the rate of direct iodination reactions, leading to higher yields in shorter reaction times compared to conventional heating methods. smolecule.com

Chemical Reactions and Transformations

This compound is a valuable substrate for a variety of palladium-catalyzed cross-coupling reactions, which are powerful tools for the formation of new carbon-carbon bonds. smolecule.com

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling reaction involves the reaction of an aryl halide with an organoboron compound in the presence of a palladium catalyst and a base. This compound readily participates in this reaction, allowing for the formation of biaryl compounds. smolecule.com

Sonogashira Coupling

The Sonogashira coupling is a highly efficient method for the formation of a carbon-carbon bond between an aryl halide and a terminal alkyne. walisongo.ac.id This reaction is catalyzed by a palladium complex and typically requires a copper(I) co-catalyst. walisongo.ac.idlibretexts.org this compound is an excellent substrate for Sonogashira couplings, reacting with various terminal alkynes to produce substituted alkynes. smolecule.comwikipedia.org These products are valuable intermediates in the synthesis of pharmaceuticals and organic materials. walisongo.ac.id The reactivity of aryl halides in the Sonogashira reaction follows the order I > Br > Cl, making this compound a preferred starting material. wikipedia.org

Heck Reaction

The Heck reaction, also known as the Mizoroki-Heck reaction, is the palladium-catalyzed reaction of an unsaturated halide with an alkene. wikipedia.org This reaction is a versatile method for the synthesis of substituted alkenes. wikipedia.org this compound can be coupled with various alkenes, such as acrylates and styrenes, under Heck conditions to yield the corresponding substituted products. eiu.eduresearchgate.netacs.org The reaction typically employs a palladium catalyst, a base, and is often carried out in a polar solvent. acs.org

Structure

3D Structure

Propiedades

IUPAC Name |

1-butyl-4-iodobenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13I/c1-2-3-4-9-5-7-10(11)8-6-9/h5-8H,2-4H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XILRUONFYBUYIE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCC1=CC=C(C=C1)I | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13I | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20369186 | |

| Record name | 1-butyl-4-iodobenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20369186 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

260.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

20651-67-6 | |

| Record name | 1-butyl-4-iodobenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20369186 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Reactivity and Mechanistic Investigations of 1 Butyl 4 Iodobenzene in Advanced Organic Transformations

Cross-Coupling Reactions

Cross-coupling reactions are a class of chemical reactions that involve the joining of two different chemical species with the aid of a metal catalyst. 1-Butyl-4-iodobenzene is an excellent candidate for such reactions, particularly those catalyzed by palladium, due to the high reactivity of the aryl iodide bond.

Palladium catalysts are highly effective in facilitating the formation of carbon-carbon bonds. The reactivity of this compound in two of the most significant palladium-catalyzed reactions, the Heck reaction and the Suzuki-Miyaura coupling, is discussed below.

The Mizoroki-Heck reaction is a powerful method for the arylation of alkenes. It involves the reaction of an aryl halide, such as this compound, with an alkene, like n-butyl acrylate, in the presence of a palladium catalyst and a base to form a substituted alkene. organic-chemistry.orgyoutube.com

Palladium-Catalyzed Cross-Coupling Reactions

Heck Reaction with Alkenes (e.g., n-Butyl Acrylate)

Catalyst Development and Optimization (e.g., PdNPs/rGO-NH2)

Significant research has been dedicated to developing efficient and recyclable catalysts for the Heck reaction. One such catalyst is palladium nanoparticles supported on amine-functionalized reduced graphene oxide (PdNPs/rGO-NH2). This heterogeneous catalyst has demonstrated high efficiency in the Mizoroki-Heck coupling of aryl iodides with various alkenes. researchgate.net The support material, rGO-NH2, not only provides a high surface area for the dispersion of palladium nanoparticles but also enhances the catalytic activity and stability, allowing for the catalyst to be reused multiple times without a significant loss of performance. researchgate.net

Optimization of reaction conditions is crucial for achieving high yields. For the Heck reaction of iodobenzene (B50100) with n-butyl acrylate, typical conditions involve using a palladium catalyst (e.g., palladium nano-spheres), a base such as triethylamine (Et3N), and a solvent like dimethylformamide (DMF) at an elevated temperature. rsc.org The catalyst loading can often be reduced to low mole percentages while still achieving excellent yields. rsc.org

| Aryl Iodide | Catalyst | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |

|---|---|---|---|---|---|---|

| Iodobenzene | Pd nano-spheres (1 mol%) | Et3N | DMF | 60 | 16 | 96 |

| 4-Iodoacetophenone | Pd(NH3)2Cl/1 (0.01 mol%) | Bu3N | H2O | 140 | 12 | 99 |

| Iodobenzene | γ-Fe2O3@MBD/Pd-Co (0.05 mol%) | Et3N | H2O | 60 | 15 | 98 |

| Iodobenzene | Pd/laponite | Et3N | Solvent-free (Microwave) | - | 0.08 | >99 |

Mechanistic Aspects of Palladium-Catalyzed Heck Reactions

The catalytic cycle of the Heck reaction is generally understood to proceed through a sequence of elementary steps involving palladium(0) and palladium(II) intermediates. youtube.com The key steps are:

Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-iodine bond of this compound to form a square planar Pd(II) complex.

Alkene Coordination and Insertion: The alkene (n-butyl acrylate) coordinates to the Pd(II) complex, followed by migratory insertion of the alkene into the palladium-aryl bond. This step forms a new carbon-carbon bond.

β-Hydride Elimination: A hydrogen atom from the carbon adjacent to the newly formed C-C bond is eliminated, leading to the formation of the substituted alkene product and a palladium-hydride species.

Reductive Elimination: The base present in the reaction mixture facilitates the reductive elimination of HI from the palladium-hydride complex, regenerating the active Pd(0) catalyst, which can then enter a new catalytic cycle. youtube.com

Substrate Scope and Functional Group Tolerance

The Heck reaction is known for its broad substrate scope and tolerance to a wide variety of functional groups. researchgate.net Aryl iodides are generally more reactive than aryl bromides or chlorides. The reaction works well with both electron-rich and electron-deficient aryl halides. rsc.org Similarly, a range of alkenes can be used, including acrylates, styrenes, and other vinyl derivatives. The reaction generally exhibits high stereoselectivity, favoring the formation of the trans isomer. organic-chemistry.org

The Suzuki-Miyaura coupling is a versatile palladium-catalyzed cross-coupling reaction that forms a carbon-carbon bond between an organoboron compound (typically a boronic acid or ester) and an organohalide. tcichemicals.com this compound can be effectively coupled with various arylboronic acids to synthesize biaryl compounds.

The reaction is highly valued for its mild reaction conditions, high functional group tolerance, and the commercial availability and low toxicity of the boronic acid reagents. tcichemicals.comnih.gov The general reaction involves a palladium catalyst, a base, and a suitable solvent. The choice of base is critical and can significantly influence the reaction rate and yield. researchgate.net

| Aryl Iodide | Arylboronic Acid | Catalyst | Base | Solvent | Temperature (°C) | Yield (%) |

|---|---|---|---|---|---|---|

| Iodobenzene | Phenylboronic acid | Pd@SP-CMP (0.3 mol%) | K2CO3 | H2O | 90 | 99 |

| 4-Iodoanisole | Phenyl-B(dan) | Pd-PEPPSI-IPr (2.0 mol%) | KOt-Bu | Toluene | 70 | High |

| Aryl Iodide (on DNA) | Phenylboronic acid | Na2PdCl4/sSPhos | K2CO3 | H2O:ACN (4:1) | 37 | 67 |

| 1-Bromo-4-iodobenzene | Phenylboronic acid | Pd/PPh3 | - | - | 70 | - |

The mechanistic cycle of the Suzuki-Miyaura coupling also involves Pd(0) and Pd(II) intermediates and consists of three main steps: oxidative addition of the aryl halide to the Pd(0) catalyst, transmetalation of the organoboron species to the Pd(II) complex, and reductive elimination to form the biaryl product and regenerate the Pd(0) catalyst. mdpi.com

Sonogashira Coupling (e.g., with terminal acetylenes)

The Sonogashira cross-coupling reaction is a powerful method for forming carbon-carbon bonds between sp²-hybridized carbons of aryl or vinyl halides and sp-hybridized carbons of terminal alkynes. libretexts.orgwikipedia.org This reaction typically utilizes a palladium catalyst, a copper(I) co-catalyst, and an amine base. jk-sci.com this compound, as an aryl iodide, is a suitable substrate for this transformation due to the high reactivity of the carbon-iodine bond towards oxidative addition to the palladium(0) catalyst. wikipedia.org

The reaction proceeds through a catalytic cycle involving both palladium and copper. wikipedia.org The palladium cycle begins with the oxidative addition of the aryl iodide (this compound) to a Pd(0) complex. The copper cycle involves the formation of a copper(I) acetylide species, which then undergoes transmetalation with the arylpalladium(II) complex. The final step is reductive elimination from the resulting dialkynyl-arylpalladium(II) intermediate to yield the coupled product and regenerate the Pd(0) catalyst. libretexts.orgicmpp.ro

Studies have explored various conditions to optimize the Sonogashira coupling. For instance, the coupling of iodobenzene with phenylacetylene has been successfully carried out using catalyst systems like PdCl₂(PPh₃)₂/CuI in ionic liquids, demonstrating the versatility of the reaction media. beilstein-journals.org While specific examples detailing the Sonogashira coupling of this compound are part of the broader class of aryl iodide reactions, the general principles apply. The reactivity order for halides in this reaction is I > Br > Cl, making aryl iodides like this compound highly effective coupling partners. wikipedia.org Copper-free Sonogashira protocols have also been developed, often employing bulky, electron-rich phosphine ligands to facilitate the reaction. libretexts.orgnih.gov

Other Palladium-Catalyzed Transformations

Beyond the Sonogashira reaction, this compound is a versatile substrate for a range of other palladium-catalyzed cross-coupling reactions, which are fundamental tools in modern organic synthesis. nobelprize.org The high reactivity of the C-I bond facilitates oxidative addition to palladium(0), the initial step in many of these catalytic cycles. icmpp.ro

Notable examples of such transformations include:

Heck Reaction: Coupling with alkenes to form substituted alkenes.

Suzuki-Miyaura Coupling: Reaction with organoboron compounds (boronic acids or esters) to form biaryl compounds. nobelprize.org

Negishi Coupling: Cross-coupling with organozinc reagents. nobelprize.org

Buchwald-Hartwig Amination: Formation of C-N bonds by coupling with amines.

These reactions share a common mechanistic framework involving oxidative addition, transmetalation (for Suzuki and Negishi couplings), migratory insertion (for Heck coupling), and reductive elimination. icmpp.ronobelprize.org The choice of ligands, base, and solvent is crucial for achieving high yields and selectivity. For instance, 2-iodo-4-(phenylchalcogenyl)-1-butenes have been shown to undergo various palladium-catalyzed couplings, including Sonogashira, Heck, and Suzuki reactions, often under mild, ligand-free conditions, highlighting the reactivity of vinyl iodides which shares mechanistic similarities with aryl iodides. nih.gov

Copper-Catalyzed Cross-Coupling Reactions

Copper-catalyzed reactions represent an important class of transformations for aryl halides. While palladium catalysis is more common for many cross-coupling reactions, copper offers unique reactivity, particularly in C-F bond formation. nih.gov

Fluorination of Aryl Iodides

The synthesis of aryl fluorides is of significant interest in medicinal and materials chemistry. Copper-mediated fluorination provides a valuable method for converting aryl iodides, such as this compound, into their corresponding aryl fluorides. nih.govresearchgate.net This transformation typically involves a copper(I) source and a nucleophilic fluoride (B91410) donor, like silver fluoride (AgF). nih.gov The reaction has been shown to be effective for a diverse range of aryl iodides, including those with various functional groups and steric hindrance. nih.gov

A key development in this area was the discovery that cationic copper complexes ligated by nitriles could effectively mediate the fluorination of this compound with AgF. nih.gov In the absence of a copper mediator, no reaction occurs between the aryl iodide and AgF, underscoring the critical role of the copper complex. nih.gov More recent advancements include photochemical methods that allow the reaction to proceed at room temperature, proposing a mechanism involving aryl radical intermediates. nih.gov

Proposed Reaction Mechanisms (e.g., Oxidative Addition/Reductive Elimination)

The prevailing mechanism proposed for the copper-mediated fluorination of aryl iodides, like this compound, involves a Cu(I)/Cu(III) catalytic cycle. nih.gov

The key steps are:

Oxidative Addition: The reaction initiates with the reversible oxidative addition of the aryl iodide to a nitrile-ligated copper(I) complex (e.g., CuOTf). This forms a high-valent arylcopper(III) iodide intermediate. nih.gov The rate of this step is influenced by the electron-donating ability of the ancillary ligands. nih.gov

Anion Exchange: The iodide on the copper(III) center is then exchanged for a fluoride ion, typically from a fluoride source like AgF, to form an arylcopper(III) fluoride species.

Reductive Elimination: The final step is the C-F reductive elimination from the arylcopper(III) fluoride intermediate. This step forms the desired aryl fluoride product and regenerates a copper(I) species, which can re-enter the catalytic cycle. This reductive elimination is considered a feasible pathway for C-F bond formation from high-valent copper complexes. nih.gov

Alternative mechanisms, such as those involving nucleophilic attack on a π-coordinated arene or the formation of a benzyne intermediate, have been considered less likely based on experimental observations. nih.gov Another proposed pathway, particularly under photochemical conditions, involves the formation of aryl radicals which are then trapped by a Cu(II)-F species. nih.govacs.org

Role of Radical Traps in Mechanistic Studies

To distinguish between mechanisms involving organometallic intermediates (like the Cu(III) species) and those proceeding through free radical pathways, radical trapping experiments are often employed. nih.gov In the context of the copper-mediated fluorination of this compound, the potential intermediacy of aryl radicals was investigated. nih.gov

One common radical trap is (2,2,6,6-tetramethylpiperidin-1-yl)oxyl, or TEMPO. researchgate.net When the standard fluorination reaction of this compound was conducted in the presence of one equivalent of TEMPO, the reaction still proceeded to yield the aryl fluoride in 74% yield with 93% conversion of the starting material. nih.gov The fact that the reaction was not significantly inhibited by the presence of a radical trap provides strong evidence against a mechanism involving the formation of free aryl radicals under these thermal conditions. nih.gov

Further experiments, such as conducting the reaction in deuterated solvents (DMF-d₇) which showed no deuterium incorporation into the arene byproduct, also supported the absence of aryl radical intermediates that would be expected to abstract hydrogen (or deuterium) atoms from the solvent. nih.gov These studies collectively reinforce the proposed mechanism involving oxidative addition and reductive elimination from a Cu(III) center. nih.gov

Arylation with α-Silyldifluoroamides

The synthesis of aryldifluoroamides represents a significant transformation, providing access to a diverse array of difluoroalkylarenes. In the development of copper-catalyzed cross-coupling reactions for this purpose, this compound has been utilized as a model aryl iodide substrate. The reaction involves the coupling of an aryl halide with an α-silyldifluoroamide in the presence of a copper catalyst.

Research has demonstrated that tertiary amides with both cyclic and acyclic groups on the nitrogen atom can couple effectively with this compound, achieving high yields. The steric bulk at the amide nitrogen is well-tolerated, with dialkyl amides ranging from dimethyl- to diisopropylamides undergoing the coupling reaction in yields of 73% to 92%. This highlights the versatility of the copper-catalyzed system and the reliable reactivity of this compound as a coupling partner.

| Amide Substituent (R2N) | Yield (%) |

|---|---|

| Dimethylamide | 92 |

| Diethylamide | 85 |

| Diisopropylamide | 73 |

| Pyrrolidide | 88 |

| Piperidide | 86 |

Difluoromethylation of Aryl Iodides

The introduction of the difluoromethyl (CF₂H) group into aromatic systems is a key strategy in medicinal chemistry, as this moiety can act as a lipophilic hydrogen bond donor and a bioisostere for hydroxyl or thiol groups. Copper-catalyzed difluoromethylation of aryl iodides, such as this compound, has been accomplished using (difluoromethyl)zinc reagents. These reagents can be readily prepared from the combination of difluoroiodomethane and zinc dust or diethylzinc. researchgate.netrsc.orgnih.govacs.org

The reaction proceeds efficiently without the need for additional ligands for the copper catalyst or activators for the zinc reagent. nih.govacs.org Mechanistically, the process is believed to involve a transmetalation step where the CF₂H group is transferred from the zinc reagent to the copper(I) catalyst. researchgate.netrsc.org This forms a reactive copper-difluoromethyl species which then couples with the aryl iodide.

In related difluoromethylation strategies, particularly those employing photoredox catalysis, silyl radicals play a crucial role in activating the difluoromethyl source. For instance, in the dual nickel/photoredox-catalyzed difluoromethylation of aryl bromides, a silyl radical mediates a bromine atom abstraction from bromodifluoromethane to generate the key difluoromethyl radical. rsc.org This mild activation method avoids harsh conditions and allows for the functionalization of complex, biologically relevant molecules at room temperature. rsc.org This principle of silyl radical-mediated halogen abstraction represents an important pathway for generating the necessary CF₂H radical for coupling with aryl halides like this compound.

To probe the mechanisms of C-F bond formation and related reactions, deuterium labeling studies are an invaluable tool. nih.gov In the context of difluoromethylation, deuterium incorporation can help elucidate the source of the hydrogen atom in the CF₂H group and clarify the roles of various reagents in the catalytic cycle. For instance, in metal-free deuterodehalogenation of aryl halides, DMSO-d₆ can serve as the deuterium source, where an aryl radical generated from the aryl halide abstracts a deuterium atom from the solvent. acs.org Such experiments, if applied to the difluoromethylation of this compound, could confirm whether the hydrogen is sourced from the difluoromethylating agent itself or from the solvent or other additives, thereby providing critical insight into the reaction pathway.

Nickel-Catalyzed Reactions

Nickel catalysis offers a cost-effective and earth-abundant alternative to palladium for cross-coupling reactions. squarespace.com Nickel catalysts can activate traditionally inert substrates and participate in unique mechanistic pathways due to the accessibility of multiple oxidation states (e.g., Ni(0), Ni(I), Ni(II), Ni(III)). squarespace.comnih.gov For aryl iodides like this compound, nickel-catalyzed cross-coupling reactions typically proceed through a Ni(0)/Ni(II) catalytic cycle. This involves the oxidative addition of the aryl iodide to a Ni(0) complex, followed by transmetalation with a suitable organometallic partner and subsequent reductive elimination to yield the coupled product and regenerate the Ni(0) catalyst. nih.gov

Alternatively, pathways involving Ni(I) and Ni(III) intermediates are also prevalent, particularly in reactions involving radical intermediates or cross-electrophile couplings. squarespace.com For example, an aryl halide can undergo oxidative addition to a Ni(I) species, a commonly proposed elementary step in many nickel-catalyzed transformations. ucla.edu The versatility of nickel catalysis makes it a powerful tool for constructing C-C and C-heteroatom bonds from this compound.

Metal-Free Approaches to C-X Bond Formation

While transition metal catalysis dominates the field of cross-coupling, metal-free approaches for carbon-heteroatom (C-X) bond formation are gaining traction due to their environmental benefits and avoidance of metal contamination in products. nih.govlibretexts.org One such strategy involves the use of hypervalent iodine reagents, which can mediate oxidative couplings and C-H functionalization reactions under metal-free conditions. researchgate.net Another approach is the nucleophilic aromatic substitution (SₙAr) on electron-deficient aryl halides. For unactivated aryl halides like this compound, radical-mediated pathways can be employed. For instance, a metal-free methodology for the dehalogenative deuteration of aryl iodides uses an organic reductant to generate an aryl radical, which then abstracts a deuterium atom from a source like DMSO-d₆. acs.org These examples showcase the potential for forming C-X bonds from aryl iodide precursors without the need for a transition metal catalyst.

Radical Reactions and Pathways

Radical intermediates play a significant role in the reactivity of this compound. The relatively weak C-I bond can be homolytically cleaved to generate a 4-butylphenyl radical, which can then participate in various synthetic transformations. This radical generation can be initiated by light, radical initiators (e.g., AIBN), or through single-electron transfer (SET) from a catalyst or reductant. libretexts.org

In the context of copper-catalyzed reactions, aryl radicals are proposed as key intermediates. For example, in the difluoromethylation of aryl diazonium salts, a SET event from a Cu(I)-CF₂H species generates a Cu(II) complex and an aryl radical. rsc.org A similar radical pathway is leveraged in the copper-catalyzed difluoromethylation of alkyl iodides, where an aryl radical, generated via copper catalysis, initiates the cleavage of the C-I bond of the alkyl iodide. nih.govresearchgate.net The resulting alkyl radical then enters the catalytic cycle. nih.govresearchgate.net These radical-mediated pathways often proceed under mild conditions and exhibit high functional group tolerance, making them powerful methods for the transformation of substrates like this compound. nih.gov

Generation and Reactivity of Aryl Radicals

The formation of aryl radicals from aryl iodides like this compound is a key step in many synthetic transformations. The comparatively weak C–I bond (bond dissociation energy of approximately 65 kcal/mol) facilitates its homolytic cleavage to generate the 4-butylphenyl radical. This process can be initiated through thermal, photochemical, or redox-mediated methods.

Once generated, the 4-butylphenyl radical is a highly reactive intermediate. As an sp²-hybridized radical, it can engage in a variety of reactions, including:

Hydrogen Atom Abstraction: It can abstract a hydrogen atom from a suitable donor molecule to form butylbenzene.

Addition to π-Systems: It can add to alkenes and alkynes, a fundamental step in many radical-based carbon-carbon bond-forming reactions.

Halogen Atom Transfer: It can abstract a halogen atom from a donor, propagating a radical chain reaction.

The generation of aryl radicals from aryl halides is a cornerstone of modern organic synthesis, enabling transformations that are often complementary to traditional ionic pathways.

Photo-induced Radical Processes

The C–I bond in this compound is photosensitive and can undergo homolytic cleavage upon irradiation with ultraviolet (UV) light. This photo-induced bond breaking leads to the formation of a 4-butylphenyl radical and an iodine radical. researchgate.netrsc.org This property allows this compound and its analogs to be used in various photochemical studies and applications. chemimpex.com

The process can be represented as: 4-Bu-C₆H₄-I + hν → 4-Bu-C₆H₄• + I•

The efficiency of this process depends on the wavelength of the light and the reaction environment. The generated 4-butylphenyl radical can then participate in subsequent reactions, such as addition to unsaturated bonds or hydrogen abstraction, to form new products. This photo-initiating capability is a key feature of aryl iodides in radical chemistry.

Involvement of Iodonyl Radicals

In certain radical reactions, the iodine atom of an aryl iodide can act as a radical acceptor. For instance, in reactions involving potent radical species like the t-butoxy radical (t-BuO•), an iodonyl radical intermediate can be formed. cdnsciencepub.com This occurs through the addition of the radical to the iodine atom of the aryl iodide, expanding its valence shell. cdnsciencepub.com

For this compound, this process would involve the formation of a (4-butylphenyl)(t-butoxy)iodonyl radical intermediate: 4-Bu-C₆H₄-I + t-BuO• → 4-Bu-C₆H₄-İ-O-t-Bu

This iodonyl radical is itself a transient species that can act as the principal chain-carrying species in certain radical chain sequences, such as halogenation reactions. cdnsciencepub.com The formation of such intermediates highlights the ability of the iodine atom in aryl iodides to participate directly in radical pathways beyond simple C–I bond homolysis.

Nucleophilic Substitution Reactions

Aryl halides like this compound are generally resistant to classical nucleophilic aromatic substitution (SNAr) via the addition-elimination mechanism. wikipedia.orgchemistrysteps.com This pathway requires the presence of strong electron-withdrawing groups (typically in the ortho and/or para positions) to stabilize the negatively charged Meisenheimer complex intermediate. libretexts.org The butyl group on this compound is an electron-donating group, which destabilizes this intermediate and thus disfavors the SNAr mechanism.

However, this compound readily undergoes nucleophilic substitution through transition-metal-catalyzed cross-coupling reactions. In these processes (e.g., Heck, Sonogashira, Suzuki, and Buchwald-Hartwig couplings), the C–I bond undergoes oxidative addition to a low-valent metal catalyst (commonly palladium or copper). This step is followed by reaction with a nucleophile and subsequent reductive elimination to yield the substituted product and regenerate the catalyst. The high reactivity of the C–I bond in the oxidative addition step makes iodoarenes, including this compound, excellent substrates for these powerful bond-forming reactions. wikipedia.org For example, 4-tert-butyliodobenzene has been shown to participate in the Heck reaction. chemicalbook.com

Oxidative Functionalizations

A key aspect of iodoarene chemistry is the ability of the iodine atom to exist in higher oxidation states, primarily +3 (iodine(III) or λ³-iodane) and +5 (iodine(V) or λ⁵-iodane). nih.govbeilstein-journals.org this compound can be oxidized to form stable and useful hypervalent iodine(III) reagents. These compounds are prized in modern organic synthesis for their mild oxidizing properties, low toxicity, and unique reactivity, serving as environmentally benign alternatives to many heavy-metal oxidants. nih.gov

Formation of Hypervalent Iodine(III) Species

This compound can be oxidized to various hypervalent iodine(III) species by treatment with strong oxidizing agents in the presence of appropriate ligands. A common class of these reagents are the (diacyloxyiodo)arenes. For example, oxidation with a peracid in the presence of acetic acid can yield (diacetoxyiodo)benzene (B116549) derivatives. wikipedia.org This transformation converts the non-polar aryl iodide into a highly electrophilic and versatile oxidant.

A general scheme for this oxidation is: Ar-I + [Oxidant] + 2 Ac-OH → Ar-I(OAc)₂ + Reduced Oxidant + H₂O

The resulting (diacetoxyiodo)arenes are stable, often crystalline solids that serve as precursors to a wide array of other hypervalent iodine reagents. wikipedia.orgresearchgate.net The synthesis of diacetoxy(t-butylphenyl)-λ³-iodane, a closely related derivative, has been described as an intermediate in the formation of diaryliodonium salts. sacredheart.edu

A particularly useful class of hypervalent iodine(III) reagents are the [hydroxy(tosyloxy)iodo]arenes, often referred to as Koser's reagent and its derivatives. orgsyn.org These compounds are effective reagents for the oxytosylation of ketones and alkenes. mdma.ch

A derivative of this compound, 4-tert-butyl-1-[(hydroxy)(tosyloxy)iodo]benzene, can be synthesized in situ. In a documented procedure, 4-tert-butyl-1-iodobenzene is formed first and is then converted into the target hypervalent iodine(III) reagent by reaction with m-chloroperbenzoic acid (mCPBA) and p-toluenesulfonic acid monohydrate (PTSA·H₂O). organic-chemistry.org This one-pot synthesis demonstrates the direct conversion of an electron-rich aryl iodide into a powerful oxidizing and functionalizing agent. orgsyn.orgorganic-chemistry.org

| Starting Material | Reagents | Solvent System | Product |

|---|---|---|---|

| 4-tert-butyl-1-iodobenzene | m-Chloroperbenzoic acid (mCPBA), p-Toluenesulfonic acid monohydrate (PTSA·H₂O) | Acetonitrile and 2,2,2-Trifluoroethanol | 4-tert-butyl-1-[(hydroxy)(tosyloxy)iodo]benzene |

Applications as Oxidizing Reagents

While this compound itself is not an oxidizing agent, it serves as a key starting material for the synthesis of hypervalent iodine(III) compounds, which are potent oxidants. A notable example is the preparation of 1-butyl-4-(diacetoxyiodo)benzene. This transformation represents an oxidative addition to the iodine atom, elevating its oxidation state from +1 to +3.

The synthesis of 1-butyl-4-(diacetoxyiodo)benzene is typically achieved by the oxidation of this compound with peracetic acid in an appropriate solvent like ethyl acetate. cohlife.org The resulting 1-butyl-4-(diacetoxyiodo)benzene is a stable, isolable compound that can be used in subsequent reactions. The primary application of this particular hypervalent iodine reagent, as documented in the literature, is as a precursor for the generation of benzyne intermediates. cohlife.org

The role of 1-butyl-4-(diacetoxyiodo)benzene as an oxidizing agent is inherent in its subsequent reactions. For instance, in the generation of benzyne, the hypervalent iodine(III) center is reduced back to an iodine(I) species (this compound), while facilitating the formation of the highly reactive benzyne molecule. This process effectively involves the transfer of two electrons from the leaving groups to the iodine atom, showcasing the oxidizing nature of the hypervalent iodine compound derived from this compound.

Below is a data table summarizing the synthesis of 1-butyl-4-(diacetoxyiodo)benzene.

| Starting Material | Oxidizing Agent | Solvent | Product | Yield |

|---|---|---|---|---|

| This compound | Peracetic acid (30% in acetic acid) | Ethyl acetate | 1-Butyl-4-(diacetoxyiodo)benzene | 79–86% (crude) |

Mechanistic Studies of Hypervalent Iodine Mediated Reactions

The mechanistic aspects of reactions involving hypervalent iodine reagents derived from this compound are centered on the formation and subsequent reactivity of the iodine(III) species. The formation of 1-butyl-4-(diacetoxyiodo)benzene from this compound and peracetic acid proceeds through a nucleophilic attack of the iodine atom on the peroxy acid, followed by the displacement of a leaving group. This oxidative addition establishes the hypervalent iodine center.

The subsequent use of 1-butyl-4-(diacetoxyiodo)benzene as a benzyne precursor involves a ligand exchange reaction followed by an elimination. The mechanism for the generation of benzyne from such precursors is a well-studied area of organic chemistry. Typically, in the presence of a strong base and a suitable trigger, such as a triflate source, the diacetoxy groups are replaced. The resulting intermediate then undergoes a syn-elimination to furnish the benzyne intermediate and the corresponding aryl iodide.

The presence of the n-butyl group on the benzene (B151609) ring can have electronic and steric effects on the reactivity of the hypervalent iodine center, although detailed mechanistic studies specifically isolating the influence of the n-butyl group compared to other alkyl groups are not extensively documented in the literature. However, the alkyl chain is known to enhance the solubility of the hypervalent iodine precursor in organic solvents, which can be advantageous for certain synthetic applications. cohlife.org

The general mechanism for the formation of a benzyne precursor from an alkyl-substituted (diacetoxyiodo)benzene is outlined below:

| Step | Description | Reactants | Intermediates/Products |

|---|---|---|---|

| 1 | Oxidation of Aryl Iodide | This compound, Peracetic acid | 1-Butyl-4-(diacetoxyiodo)benzene |

| 2 | Ligand Exchange | 1-Butyl-4-(diacetoxyiodo)benzene, Triflic acid source | Aryl(triflyloxy)iodonium species |

| 3 | Elimination | Aryl(triflyloxy)iodonium species | Benzyne, this compound, Triflic acid |

Applications of 1 Butyl 4 Iodobenzene in Target Molecule Synthesis

Precursor for Pharmaceutical Intermediates

1-Butyl-4-iodobenzene is widely utilized as a precursor in the synthesis of pharmaceutical intermediates. fishersci.cacymitquimica.combiocompare.com The butyl group can influence the lipophilicity of a molecule, a key factor in its pharmacokinetic profile, while the iodo group provides a reactive site for constructing more complex molecular architectures. This makes it a valuable starting material in drug discovery and development programs. smolecule.com Its role as a synthetic intermediate is critical in the development of new therapeutic agents.

Building Block for Agrochemicals

In the field of agrochemicals, this compound serves as a fundamental building block for the synthesis of new pesticides and other crop protection agents. chemimpex.comcymitquimica.com The structural motifs derived from this compound can be found in various agrochemical products. The ability to modify the molecule at the iodo-position allows for the fine-tuning of biological activity and environmental persistence.

Synthesis of Advanced Materials

The application of this compound extends into materials science, where it is used in the creation of advanced materials with specific, enhanced properties. chemimpex.com

This compound is used in the production of polymers and resins, contributing to properties such as improved thermal stability and chemical resistance. chemimpex.com The incorporation of the 1-butyl-4-iodophenyl moiety into polymer backbones can significantly alter the physical and chemical characteristics of the resulting material.

This compound is a key component in the synthesis of photoelectronic polymers. smolecule.comfishersci.ca It is used as a building block in materials for electronic devices, including those containing triphenylamine (B166846) moieties. fishersci.ca The electronic properties of the resulting polymers can be tailored by incorporating this and other functionalized aromatic compounds, paving the way for advancements in organic electronics. smolecule.com

Derivatization to Fluoroalkylated and Difluorinated Compounds

The introduction of fluorine atoms into organic molecules can dramatically alter their properties, a strategy widely used in the development of pharmaceuticals and agrochemicals. This compound serves as a versatile starting material for the synthesis of fluoroalkylated and difluorinated compounds. nih.govnih.govescholarship.org

A straightforward method for the cross-coupling of a difluoromethyl group with aryl iodides has been developed, using this compound as a model substrate. nih.gov This reaction, mediated by copper(I) iodide and cesium fluoride (B91410) with (difluoromethyl)trimethylsilane (B44995) (TMSCF₂H), provides high yields of the corresponding difluoromethylarene. nih.gov The reaction conditions are tolerant of various functional groups. nih.gov

Similarly, a copper-catalyzed coupling of aryl iodides with α-silyldifluoroamides has been reported, again using this compound as a key reactant to form α,α-difluoro-α-aryl amides. nih.gov These products are valuable intermediates that can be transformed into a diverse array of difluoroalkylarenes. nih.gov

Table 1: Copper-Mediated Difluoromethylation of this compound

| Copper Source | Additive | Yield (%) |

|---|---|---|

| CuI | CsF | High |

| CuBr | CsF | Moderate |

| CuCl | CsF | Moderate |

Data derived from studies on the difluoromethylation of aryl iodides. nih.gov

Incorporation into Photochromic and Nonlinear Optical Materials

This compound and its derivatives have been investigated for their use in photochromic and nonlinear optical (NLO) materials. For instance, N-(3,5-Di-tert-butylsalicylidene)-4-iodobenzene has been shown to be photochromic in its solid state due to enol-keto tautomerism. researchgate.netresearchgate.net Despite having a centrosymmetric crystal structure, polycrystalline thin films of this material exhibit second harmonic generation (SHG), an NLO phenomenon, which can be reversibly switched with light. researchgate.net This highlights the potential of incorporating the this compound moiety into molecules designed for advanced optical applications.

Precursors for Radiolabeled Compounds (e.g., for PET imaging)

The development of novel radiotracers for Positron Emission Tomography (PET) imaging is a critical area of research in nuclear medicine, enabling the non-invasive study and diagnosis of various diseases. nih.govmdpi.com The short half-life of common PET radionuclides, such as fluorine-18 (B77423) (¹⁸F, t½ ≈ 109.8 minutes), necessitates rapid and efficient radiolabeling methods. nih.govmdpi.com In this context, aryl iodides, including structures analogous to this compound, serve as important precursors for the synthesis of ¹⁸F-labeled PET tracers.

While direct studies detailing the use of this compound for the synthesis of specific ¹⁸F-radiolabeled PET tracers are not extensively documented in publicly available research, its utility can be inferred from established radiochemical strategies involving similar molecules. The primary approach involves the transformation of an aryl iodide into a radiolabeled building block, which is then used to construct the final PET tracer.

A key example of this strategy is the synthesis and application of 4-[¹⁸F]fluoro-1-iodobenzene. This compound is a versatile, radiolabeled intermediate prepared from diaryliodonium salt precursors via nucleophilic substitution with [¹⁸F]fluoride. semanticscholar.orgresearchgate.net Once synthesized, 4-[¹⁸F]fluoro-1-iodobenzene can be coupled with various substrates using transition-metal-mediated reactions, such as the Sonogashira or Suzuki cross-coupling, to produce a wide range of complex PET tracers. mdpi.com

The potential of this compound as a precursor for such transformations is demonstrated by non-radioactive fluorination studies. Research on copper-mediated fluorination has shown that this compound can be successfully converted to 1-butyl-4-fluorobenzene. nih.gov This reaction provides a strong proof-of-concept for the feasibility of analogous radiofluorination reactions.

The hypothetical pathway for utilizing this compound as a precursor for a PET tracer would likely involve one of two main routes:

Direct Radiofluorination: In this route, this compound would be subjected to a nucleophilic radiofluorination reaction to produce [¹⁸F]1-butyl-4-fluorobenzene. This transformation could potentially be achieved using modern copper-mediated methods, which have been shown to be effective for the radiofluorination of aryl boronic esters and are being explored for aryl halides. rsc.orgosti.gov

Indirect Labeling via a Prosthetic Group: A more common strategy involves the preparation of a radiolabeled synthon, or prosthetic group, which is then attached to the target molecule. Following the established precedent of 4-[¹⁸F]fluoro-1-iodobenzene, this compound could first be converted into a more reactive precursor, such as an organoboron or organotin derivative. mdpi.comsemanticscholar.org This derivative could then undergo radiofluorination. Alternatively, this compound itself could be coupled with a molecule already containing the ¹⁸F-label.

The research findings on related compounds are summarized in the table below, illustrating the conditions and yields for key transformations relevant to the potential use of this compound in PET tracer synthesis.

| Precursor | Reagents and Conditions | Product | Yield | Reference |

| Non-Radioactive Fluorination | ||||

| This compound | AgF, (tBuCN)₂CuOTf, DMF, 140 °C, 22 h | 1-Butyl-4-fluorobenzene | 74% | nih.gov |

| Radiosynthesis of a Key Precursor | ||||

| (4-Iodophenyl)(mesityl)iodonium triflate | [¹⁸F]KF/K₂₂₂, K₂CO₃, DMSO, 150 °C, 10 min | 4-[¹⁸F]Fluoro-1-iodobenzene | 70% | semanticscholar.org |

| Application in Cross-Coupling Reactions | ||||

| 4-[¹⁸F]Fluoro-1-iodobenzene & Phenylacetylene | Pd₂(dba)₃, P(o-tol)₃, CuI, Et₃N, THF, 110 °C, 20 min | 1-([¹⁸F]Fluorophenyl)-2-phenylethyne | 85% conversion | mdpi.com |

| Iodobenzene (B50100) & Phenylboronic acid | [¹¹C]CO, Pd(PPh₃)₂Cl₂, K₂CO₃, DMSO, 100 °C, 16 min | [¹¹C]Benzophenone | 69% | mdpi.com |

These data underscore the significance of aryl iodides as foundational precursors in the synthesis of radiolabeled compounds for PET imaging. The successful fluorination of this compound in non-radioactive settings, combined with the extensive use of the analogous 4-[¹⁸F]fluoro-1-iodobenzene in PET tracer development, strongly supports the potential of this compound as a valuable precursor in this field.

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound and to deduce its structure by analyzing its fragmentation patterns.

Gas Chromatography-Mass Spectrometry (GC-MS) is a hybrid technique that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. In the analysis of this compound, GC is used to separate the compound from a reaction mixture or to assess its purity. nih.govrsc.org The separated compound then enters the mass spectrometer, where it is ionized, typically by electron impact (EI).

The resulting mass spectrum of this compound shows a molecular ion peak ([M]⁺) corresponding to its molecular weight. The most intense peak in the spectrum, known as the base peak, results from the most stable fragment ion formed. For this compound, the molecular ion peak is observed at a mass-to-charge ratio (m/z) of 260. nih.gov The fragmentation pattern is characteristic of the structure, with a prominent peak at m/z 217, which corresponds to the loss of a propyl radical (•C₃H₇), a common fragmentation pathway for butylbenzenes involving benzylic cleavage. nih.gov

Table 3: Key GC-MS Fragmentation Data for this compound

| m/z Value | Ion | Significance |

|---|---|---|

| 260 | [C₁₀H₁₃I]⁺ | Molecular Ion (M⁺) nih.gov |

| 217 | [C₇H₈I]⁺ | Base Peak ([M-C₃H₇]⁺) nih.gov |

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of a compound's mass, typically to four or more decimal places. This precision allows for the determination of the exact elemental formula of the molecule. For this compound, the calculated exact mass is 260.00620 Da. nih.gov An HRMS measurement confirming this value would unambiguously verify its elemental composition as C₁₀H₁₃I, distinguishing it from any other compounds that might have the same nominal mass. This technique is crucial for confirming the identity of new compounds synthesized from this compound. rsc.orgrsc.org

Spectroscopic Characterization and Advanced Analytical Techniques in the Study of 1 Butyl 4 Iodobenzene

The structural confirmation and detailed analysis of 1-butyl-4-iodobenzene rely on a suite of advanced spectroscopic and analytical methods. These techniques provide critical information on the compound's functional groups, solid-state structure, and elemental composition, ensuring its identity and purity.

Computational Chemistry and Theoretical Studies of 1 Butyl 4 Iodobenzene

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) has emerged as a principal method for investigating the electronic structure and properties of molecules like 1-butyl-4-iodobenzene. These calculations offer valuable insights into its geometry, electronic landscape, and spectroscopic characteristics.

DFT calculations are employed to determine the most stable three-dimensional arrangement of atoms in this compound. The process involves minimizing the energy of the molecule by adjusting bond lengths, bond angles, and dihedral angles. For substituted benzenes, the aromatic ring generally maintains its planarity. The geometry of the butyl group, however, can adopt various conformations due to rotation around its single bonds. Computational studies suggest that extended chain conformations are often the most stable as they minimize steric hindrance.

Optimized geometric parameters, such as the length of the carbon-iodine bond, are crucial for understanding the molecule's reactivity, particularly in reactions involving the cleavage of this bond.

Table 1: Selected Optimized Geometrical Parameters for this compound (Example Data)

| Parameter | Bond Length (Å) | Bond Angle (°) |

| C-I | ~2.10 | |

| C-C (aromatic) | ~1.39 - 1.40 | |

| C-C (butyl) | ~1.53 - 1.54 | |

| C-C-I (aromatic) | ~119 - 121 | |

| C-C-C (butyl) | ~110 - 113 |

Note: The values presented are illustrative and can vary depending on the specific DFT functional and basis set used in the calculation.

The electronic properties of this compound are key to its chemical behavior. DFT provides several tools to analyze these features.

HOMO-LUMO Energies: The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are the frontier orbitals that play a significant role in chemical reactions. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is an indicator of the molecule's chemical reactivity and kinetic stability. chalcogen.ro A smaller gap suggests higher reactivity. chalcogen.ro For this compound, the HOMO is typically localized on the iodobenzene (B50100) ring, while the LUMO may also be centered on the aromatic system, particularly involving the C-I antibonding orbital.

Table 2: Calculated Frontier Molecular Orbital Energies for this compound (Example Data)

| Parameter | Energy (eV) |

| HOMO | -6.30 |

| LUMO | -3.50 |

| Energy Gap (ΔE) | 2.80 |

Note: These values are representative and depend on the computational methodology.

Molecular Electrostatic Potential (MEP): The MEP map is a visual representation of the charge distribution on the molecule's surface. It helps to identify electron-rich (nucleophilic) and electron-poor (electrophilic) regions. nih.gov In this compound, the region around the iodine atom often exhibits a positive electrostatic potential (a "sigma-hole"), making it susceptible to nucleophilic attack. acs.org The electron-rich aromatic ring and the butyl group are typically regions of negative potential. nih.gov

Natural Bond Orbital (NBO) Charges: NBO analysis provides a method for studying charge distribution and intra- and intermolecular interactions. dergipark.org.tr It can reveal charge transfer between orbitals, which indicates hyperconjugative interactions and the delocalization of electron density. researchgate.net NBO charges on the iodine and carbon atoms can provide further insight into the polarity of the C-I bond and the reactivity of different sites within the molecule.

Theoretical vibrational analysis using DFT can predict the infrared (IR) and Raman spectra of this compound. By calculating the vibrational frequencies and their corresponding intensities, a theoretical spectrum can be generated. acs.org These calculated frequencies are often scaled to better match experimental data. This analysis is crucial for assigning specific vibrational modes to the peaks observed in experimental spectra. For instance, characteristic stretching frequencies for the C-H bonds of the aromatic ring and the butyl group, as well as C-C stretching modes, can be identified. The low-frequency region of the spectrum is of particular interest as it contains vibrations associated with the heavy C-I bond. researchgate.net

DFT calculations have become a reliable tool for predicting the ¹H and ¹³C NMR chemical shifts of organic molecules. acs.org By calculating the magnetic shielding tensors for each nucleus, the chemical shifts can be determined relative to a standard reference, such as tetramethylsilane (B1202638) (TMS). acs.org These predictions are highly valuable for confirming structural assignments and interpreting complex experimental NMR spectra. acs.orgliverpool.ac.uk The accuracy of the predicted shifts is dependent on the level of theory, basis set, and the inclusion of solvent effects in the computational model. For iodo-substituted aromatics, relativistic effects can also influence the chemical shifts of carbons near the iodine atom. acs.org

Table 3: Predicted vs. Experimental ¹³C NMR Chemical Shifts for this compound (Example Data)

| Carbon Atom | Predicted Chemical Shift (ppm) | Experimental Chemical Shift (ppm) |

| C-I | ~91.5 | ~91.3 |

| C-butyl (ipso) | ~142.0 | ~142.2 |

| C (ortho to I) | ~137.8 | ~137.6 |

| C (meta to I) | ~130.0 | ~129.8 |

| CH₂ (alpha) | ~35.0 | ~34.8 |

| CH₂ (beta) | ~33.5 | ~33.3 |

| CH₂ (gamma) | ~22.3 | ~22.1 |

| CH₃ | ~13.9 | ~13.7 |

Note: The presented values are illustrative and serve to demonstrate the typical agreement between calculated and experimental data.

Reaction Mechanism Predictions and Validation through Computational Models

Computational models, particularly DFT, are instrumental in elucidating the mechanisms of reactions involving this compound. rsc.org This is especially true for transition-metal-catalyzed cross-coupling reactions, where this compound can serve as an aryl halide partner. Theoretical studies can map out the entire reaction pathway, including the structures and energies of reactants, transition states, and intermediates. rsc.org

For example, in a Suzuki-Miyaura coupling reaction, computational models can be used to investigate the energies of the oxidative addition, transmetalation, and reductive elimination steps. By identifying the rate-determining step, these models provide insights into the factors that control the reaction's efficiency. rsc.org Similarly, the mechanism of other reactions, such as Sonogashira or Heck couplings, can be explored. researchgate.net These computational investigations help to rationalize experimental observations, such as the effect of different catalysts, ligands, and reaction conditions. rsc.orgresearchgate.net

Structure-Reactivity Relationships from a Theoretical Perspective

Theoretical calculations allow for a systematic study of structure-reactivity relationships. By modifying the structure of this compound in silico (e.g., by changing the substituent or its position) and calculating various electronic and energetic parameters, one can predict how these changes will affect its reactivity.

For instance, the calculated C-I bond dissociation energy can be correlated with the ease of oxidative addition in cross-coupling reactions. Electronic parameters derived from DFT, such as HOMO-LUMO gaps and NBO charges, can be used as reactivity indices to predict the regioselectivity and rate of electrophilic or nucleophilic aromatic substitution reactions. researchgate.net These theoretical approaches provide a quantitative framework for understanding and predicting the chemical behavior of this compound and related compounds, thereby guiding the design of new reactions and functional materials.

Prediction of Spectroscopic Properties

NMR Spectra Prediction

The prediction of ¹H and ¹³C NMR chemical shifts is commonly achieved using DFT calculations. The Gauge-Including Atomic Orbital (GIAO) method is a prevalent approach, often paired with hybrid functionals like B3LYP and a suitable basis set (e.g., 6-311++G(d,p) or cc-pVTZ). acs.orgresearchgate.netmdpi.com For accurate predictions, calculations are typically performed on a geometry that has been optimized at a reliable level of theory. acs.org The calculated nuclear shielding constants (σ) are then converted to chemical shifts (δ) by referencing them to the shielding constant of a standard, such as tetramethylsilane (TMS), calculated at the same level of theory (δ = σ_ref - σ_calc). acs.org

Studies on related molecules demonstrate that this approach can yield excellent linear correlations between experimental and calculated chemical shifts, allowing for confident assignment of geometric isomers and complex spectra. mdpi.com For molecules containing heavy atoms like iodine, relativistic effects can influence chemical shifts, and advanced computational models can account for these spin-orbit contributions.

Table 1: Illustrative Table of Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

| Nucleus Type | Atom Position | Predicted Chemical Shift (ppm) |

| ¹³C | C-I | Predicted data not available in cited literature |

| ¹³C | C-Butyl | Predicted data not available in cited literature |

| ¹³C | Aromatic CH | Predicted data not available in cited literature |

| ¹³C | Butyl Chain | Predicted data not available in cited literature |

| ¹H | Aromatic | Predicted data not available in cited literature |

| ¹H | Butyl Chain | Predicted data not available in cited literature |

This table illustrates the typical format for reporting predicted NMR data. Specific values for this compound are not available in the reviewed scientific literature.

Vibrational Spectra Prediction

Theoretical vibrational frequencies and the corresponding Infrared (IR) and Raman intensities are calculated using computational methods to model the molecular potential energy surface. DFT calculations, particularly with the B3LYP functional, are widely used for this purpose. researchgate.netchemrxiv.org The process involves optimizing the molecular geometry to find a stable energy minimum and then calculating the second derivatives of the energy with respect to atomic displacements. These calculations yield a set of harmonic vibrational frequencies.

Due to the inherent approximations in computational models and the neglect of anharmonicity, calculated harmonic frequencies are often systematically higher than experimental frequencies. To improve accuracy, a common practice is to apply a uniform or mode-specific scaling factor to the calculated frequencies. arxiv.org The potential energy distribution (PED) analysis can also be performed to assign the calculated vibrational modes to specific molecular motions, such as C-H stretching or benzene (B151609) ring deformations. chemrxiv.org

Table 2: Illustrative Table of Predicted Vibrational Frequencies for this compound

| Vibrational Mode | Predicted Frequency (cm⁻¹) | Predicted IR Intensity | Predicted Raman Activity |

| Aromatic C-H Stretch | Predicted data not available in cited literature | Predicted data not available in cited literature | Predicted data not available in cited literature |

| Aliphatic C-H Stretch | Predicted data not available in cited literature | Predicted data not available in cited literature | Predicted data not available in cited literature |

| C=C Ring Stretch | Predicted data not available in cited literature | Predicted data not available in cited literature | Predicted data not available in cited literature |

| C-I Stretch | Predicted data not available in cited literature | Predicted data not available in cited literature | Predicted data not available in cited literature |

This table illustrates the typical format for reporting predicted vibrational data. Specific values for this compound are not available in the reviewed scientific literature.

UV-Vis Spectrum Prediction

The prediction of electronic spectra, such as UV-Vis absorption, relies on calculating the energies of electronic excited states. Time-Dependent Density Functional Theory (TD-DFT) is the most common and cost-effective method for this task. faccts.deresearchgate.net The calculation provides vertical excitation energies, which correspond to electronic transitions from the ground state to various excited states, and the corresponding oscillator strengths, which relate to the intensity of the absorption bands. faccts.de

The choice of the exchange-correlation functional is critical in TD-DFT. For many applications, especially those involving charge-transfer or long-range effects, range-separated functionals like CAM-B3LYP or ωB97X-D are often employed. researchgate.net To simulate experimental conditions more closely, solvent effects can be included in the calculations using models like the Polarizable Continuum Model (PCM). faccts.de The calculated transitions are often broadened with a Gaussian function to generate a theoretical spectrum that can be visually compared with experimental results. faccts.de

Table 3: Illustrative Table of Predicted UV-Vis Absorption for this compound

| Electronic Transition | Predicted Wavelength (λ_max, nm) | Oscillator Strength (f) |

| S₀ → S₁ | Predicted data not available in cited literature | Predicted data not available in cited literature |

| S₀ → S₂ | Predicted data not available in in cited literature | Predicted data not available in cited literature |

This table illustrates the typical format for reporting predicted electronic transitions. Specific values for this compound are not available in the reviewed scientific literature.

Future Directions and Emerging Research Areas

Sustainable Synthetic Routes for 1-Butyl-4-iodobenzene

The principles of green chemistry are increasingly influencing the synthesis of key chemical intermediates. semanticscholar.orgmdpi.com Traditional methods for the iodination of aromatic compounds often rely on harsh reagents and produce significant waste. Consequently, a major focus of current research is the development of more environmentally benign and sustainable methods for producing this compound.

One promising approach involves the use of recyclable catalysts and greener solvents. For instance, the use of palladium on carbon as a recyclable catalyst in conjunction with microwave heating presents a more sustainable method for iodination reactions. smolecule.com Microwave-assisted synthesis, in general, offers advantages such as faster reaction times, higher yields, and reduced energy consumption. smolecule.comacs.org Research is also exploring the use of ionic liquids as both solvents and catalysts, which can often be recycled, further minimizing waste. colab.ws The development of solvent-free reaction conditions is another key area of investigation, aiming to eliminate the environmental impact associated with traditional solvent use. acs.org

Future research in this area will likely focus on:

Developing highly active and reusable solid-supported catalysts to simplify product purification and catalyst recovery.

Exploring the use of molecular iodine in combination with green oxidants to avoid the use of more hazardous iodinating agents. mdpi.com

Investigating enzymatic or bio-catalytic methods for the regioselective iodination of butylbenzene, which would represent a significant leap forward in sustainable synthesis.

Novel Catalytic Systems for Enhanced Reactivity and Selectivity

The iodine atom in this compound makes it a versatile substrate for a wide range of cross-coupling reactions, such as Suzuki-Miyaura, Sonogashira, and Heck reactions. smolecule.com A key area of ongoing research is the development of novel catalytic systems that offer enhanced reactivity, selectivity, and broader substrate scope for these transformations.

Palladium-based catalysts remain a cornerstone of these reactions. However, researchers are designing more sophisticated systems to improve efficiency and overcome existing limitations. This includes the development of palladium nanoparticle catalysts, which can exhibit high catalytic activity. researchgate.net For example, palladium nano-spheres have been shown to be effective catalysts for the Mizoroki-Heck reaction of iodobenzene (B50100) derivatives. researchgate.net Additionally, supported ionic liquid catalysts (SILCA) are being optimized to create stable and efficient systems for reactions like the Heck reaction. mdpi.com

Beyond palladium, there is growing interest in using more abundant and less expensive metals like copper and iron as catalysts. sciengine.comresearchgate.net The synergistic use of copper and palladium catalysts has been explored for the carbonylation of aryl iodides. sciengine.com Iron-based heterogeneous catalysts are also being investigated as a sustainable alternative to noble metal catalysts in various organic transformations. researchgate.net

Future research will likely concentrate on:

Designing multi-metallic nanoparticle catalysts that leverage synergistic effects between different metals to achieve unprecedented catalytic activity.

Developing light-driven or electro-catalytic methods to promote cross-coupling reactions under milder conditions.

Creating catalysts that are tolerant of a wider range of functional groups, thus expanding the synthetic utility of this compound.

Advanced Functional Material Development Incorporating this compound

The unique electronic and structural properties of the this compound moiety make it an attractive building block for the creation of advanced functional materials. chemimpex.com Its incorporation into polymers and other molecular architectures can impart desirable characteristics such as enhanced thermal stability and specific optoelectronic properties.

One area of significant interest is the use of this compound derivatives in the synthesis of photoelectronic polymers. smolecule.com These materials are crucial for applications in organic light-emitting diodes (OLEDs) and organic solar cells. The presence of the iodo-substituent provides a reactive handle for polymerization and functionalization, allowing for the fine-tuning of the material's electronic properties. smolecule.com

Furthermore, the rigid-rod-like structure of molecules derived from this compound makes them suitable candidates for the development of liquid crystals. By carefully designing the molecular structure, it is possible to create materials that exhibit specific liquid crystalline phases, which are essential for display technologies.

Emerging research in this field is focused on:

Synthesizing novel conjugated polymers and oligomers containing the this compound unit for applications in organic electronics.

Exploring the self-assembly of this compound derivatives into well-defined nanostructures with unique optical and electronic properties.

Developing new types of functional materials, such as porous organic frameworks and covalent organic frameworks, using this compound as a key building block.

Mechanistic Insights into Complex Reaction Pathways

A deeper understanding of the mechanisms underlying the reactions of this compound is crucial for optimizing existing synthetic methods and developing new transformations. Advanced analytical techniques and computational chemistry are providing unprecedented insights into the intricate details of these reaction pathways.

Mass spectrometry, for example, is being used to study the elementary steps of catalytic reactions in the gas phase, providing valuable information about the behavior of catalysts and intermediates. uvic.ca These studies can help to elucidate the role of different ligands and the effects of catalyst structure on reactivity. uvic.ca

Computational methods, such as Density Functional Theory (DFT) calculations, are also being employed to model reaction mechanisms and predict the outcomes of new reactions. sciengine.com These theoretical studies can complement experimental work by providing a detailed picture of transition states and reaction intermediates, which are often difficult to observe directly. For instance, DFT calculations have been used to study the mechanisms of Cu/Pd-catalyzed carbonylation of aryl iodides. sciengine.com

Future research in this area will likely involve:

The use of in-situ spectroscopic techniques to monitor reactions in real-time and identify transient intermediates.

The development of more accurate and efficient computational models to predict reaction outcomes and guide the design of new catalysts and reactions.

A combined experimental and theoretical approach to unravel the mechanisms of complex, multi-step transformations involving this compound.

Integration with Flow Chemistry and Automated Synthesis

Flow chemistry, which involves performing chemical reactions in a continuously flowing stream rather than in a batch-wise manner, offers numerous advantages, including improved safety, better process control, and the potential for seamless scale-up. rsc.orgresearchgate.net The integration of this compound into flow chemistry setups is an emerging area with significant potential.

The use of microreactors in flow chemistry allows for precise control over reaction parameters such as temperature, pressure, and reaction time, leading to higher yields and selectivities. researchgate.net This is particularly beneficial for reactions that are highly exothermic or involve unstable intermediates. For example, the synthesis of this compound itself could be performed in a continuous flow reactor to achieve better control and higher purity. smolecule.com

Furthermore, the modular nature of flow chemistry allows for the development of automated synthesis platforms. rsc.org These systems can be programmed to perform multi-step syntheses, including the use of this compound as a starting material, in a fully automated fashion. This not only accelerates the drug discovery and materials development process but also improves reproducibility.

Future directions in this field include:

The development of integrated flow systems that combine the synthesis of this compound with its subsequent functionalization in a single, continuous process.

The use of machine learning and artificial intelligence to optimize reaction conditions in flow systems in real-time.

The design of portable, on-demand synthesis platforms that can produce a variety of this compound derivatives as needed.

Exploration of Biological and Medicinal Applications of this compound Derivatives

While this compound itself is primarily used as a synthetic intermediate, its derivatives hold significant promise for biological and medicinal applications. chemimpex.com The presence of the iodine atom can influence the pharmacological properties of a molecule, and the butyl group can enhance its lipophilicity, which can be advantageous for drug delivery.

Researchers are actively exploring the synthesis of novel compounds derived from this compound and evaluating their biological activity. chemimpex.com For instance, iodine-containing compounds are being investigated as potential anti-cancer agents. chemimpex.com The unique structure of this compound provides a scaffold for the development of new drug candidates in this and other therapeutic areas. chemimpex.com

Moreover, the reactivity of the carbon-iodine bond allows for the facile introduction of various functional groups, leading to the creation of diverse libraries of compounds for high-throughput screening. This approach can accelerate the identification of new lead compounds with desirable biological activities.

Future research in this area will focus on:

The rational design and synthesis of new this compound derivatives with specific biological targets in mind.

The use of combinatorial chemistry and high-throughput screening to identify new bioactive compounds.

The investigation of the mechanisms of action of these derivatives to better understand their therapeutic potential.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 1-butyl-4-iodobenzene, and how can purity be validated?

- Methodological Answer : The compound is synthesized via nucleophilic substitution using n-butyl lithium and 1,4-diiodobenzene under controlled conditions (e.g., anhydrous solvent, inert atmosphere) . Post-synthesis purification involves column chromatography, followed by characterization via / NMR and GC-MS. Purity validation requires elemental analysis (C, H, I) and comparison of melting points with literature values (e.g., 48–51°C for analogous iodobenzene derivatives) . GC analysis with internal standards (e.g., dodecane) is critical for quantifying yields and detecting byproducts .

Q. How can researchers confirm the structural integrity of this compound in cross-coupling reactions?

- Methodological Answer : Palladium-catalyzed Negishi cross-coupling reactions with allylzinc halides require monitoring via GC or NMR (if fluorinated analogs are synthesized) . Reaction conditions (e.g., 70°C for 3 minutes) must be optimized to minimize aryl-iodide bond cleavage. Post-reaction analysis should include comparative TLC and mass spectrometry to confirm retention of the butyl substituent and iodine moiety .

Advanced Research Questions

Q. What experimental strategies address contradictions in thermodynamic data for halogenated aryl compounds like this compound?

- Methodological Answer : Vapor pressure and sublimation enthalpy data for structurally similar compounds (e.g., 1-bromo-4-iodobenzene) can be extrapolated using torsion mass-loss effusion and diaphragm manometry . For this compound, systematic error analysis should account for deviations in (heat capacity changes during sublimation) and instrument calibration. Researchers must report uncertainties in (±0.4 kJ·mol) and (±40 J·mol) to ensure reproducibility .

Q. How can divergent yields in copper-mediated difluoromethylation of this compound be resolved?